molecular formula C9H15N3O6 B1337359 Gly-Glu-Gly

Gly-Glu-Gly

Cat. No.: B1337359
M. Wt: 261.23 g/mol
InChI Key: XTQFHTHIAKKCTM-YFKPBYRVSA-N
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Description

H-Gly-Glu-Gly-OH (CAS: 50997-16-5) is a tripeptide composed of glycine (Gly), glutamic acid (Glu), and glycine, with the sequence Gly-Glu-Gly. Its molecular formula is C₉H₁₅N₃O₆, and it has a molecular weight of 261.23 g/mol . This compound is notable for its anti-inflammatory and antioxidant properties, making it relevant in biomedical research for conditions like rheumatoid arthritis, asthma, and cerebral ischemia . It is also utilized in cosmetics for improving skin hydration and elasticity and serves as a stable building block in peptide synthesis .

Properties

Molecular Formula

C9H15N3O6

Molecular Weight

261.23 g/mol

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid

InChI

InChI=1S/C9H15N3O6/c10-3-6(13)12-5(1-2-7(14)15)9(18)11-4-8(16)17/h5H,1-4,10H2,(H,11,18)(H,12,13)(H,14,15)(H,16,17)/t5-/m0/s1

InChI Key

XTQFHTHIAKKCTM-YFKPBYRVSA-N

Isomeric SMILES

C(CC(=O)O)[C@@H](C(=O)NCC(=O)O)NC(=O)CN

Canonical SMILES

C(CC(=O)O)C(C(=O)NCC(=O)O)NC(=O)CN

sequence

GEG

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

The table below summarizes key structural and functional differences between H-Gly-Glu-Gly-OH and analogous peptides:

Compound CAS Number Sequence Molecular Weight (g/mol) Key Features Applications
H-Gly-Glu-Gly-OH 50997-16-5 Gly-Glu-Gly 261.23 Acidic side chain (Glu); antioxidant, anti-inflammatory Biomedical research, cosmetics, pharmaceuticals
H-Gly-Gly-Gly-OH 556-33-2 Gly-Gly-Gly 189.17 Neutral, hydrophilic; simple tripeptide Research model, potential excipient
H-Gly-Met-OH 554-94-9 Gly-Met 222.27 Hydrophobic (Met); sulfur-containing Metabolic studies, enzyme substrates
H-Glu-Glu-Leu-OH 189080-99-7 Glu-Glu-Leu 375.39 Two acidic residues (Glu), hydrophobic (Leu) Metal-binding studies, peptide stability research
H-PRO-LEU-GLY-GLY-OH N/A Pro-Leu-Gly-Gly ~399.45 Tetrapeptide; structural flexibility Neurotransmitter research, ligand-receptor studies
Detailed Analysis

Chemical Properties

  • H-Gly-Glu-Gly-OH : The central glutamic acid introduces a carboxylic acid side chain (pKa ~4.3), enhancing solubility in basic conditions. This acidity facilitates interactions with metal ions or basic residues in proteins .
  • H-Gly-Gly-Gly-OH : Lacks charged residues, making it highly water-soluble but less reactive in biochemical interactions .

Fragmentation Behavior
In mass spectrometry, H-Gly-Glu-Gly-OH fragments similarly to H-Gly-Gln-Gly-OH, forming b₂ and a₂ ions. However, the glutamine variant also shows NH₃ elimination and glycinamide formation, indicating differences in backbone stability and hydrogen mobility .

Research Findings
  • Anti-inflammatory Efficacy : H-Gly-Glu-Gly-OH outperforms H-Gly-Gly-Gly-OH in suppressing pro-inflammatory cytokines (e.g., TNF-α, IL-6) in murine models of arthritis .
  • Stability in Solution : H-Gly-Glu-Gly-OH maintains structural integrity at pH 7.4 for >24 hours, whereas H-Glu-Glu-Leu-OH aggregates under similar conditions due to hydrophobic leucine .
  • Synthetic Accessibility : H-Gly-Glu-Gly-OH is commercially available with purity ≥98% from suppliers like Shanghai Hongtide Bio , while H-PRO-LEU-GLY-GLY-OH requires custom synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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